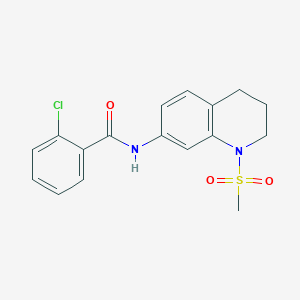

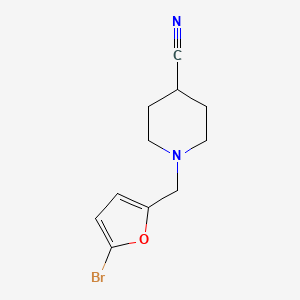

![molecular formula C16H13N3O3 B2944217 2-(furan-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034272-85-8](/img/structure/B2944217.png)

2-(furan-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(furan-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one” is a complex organic molecule. Unfortunately, there’s limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds often involves the Diels–Alder reaction of furans, which is a versatile tool in synthetic organic chemistry . Electron-poor 2-formylfurans can directly engage in Diels–Alder couplings . The key to success is the use of an aqueous medium, which supplies an additional thermodynamic driving force by coupling the unfavorable DA equilibrium to the exergonic hydration of the carbonyl functionality in the adducts to form geminal diols .Chemical Reactions Analysis

The Diels–Alder reaction of furans is a common reaction involving furan derivatives . This reaction generally proceeds chemoselectively under mild conditions, often without the need for a catalyst . The substitution pattern of the furan diene strongly modulates reactivity .Scientific Research Applications

Heterocyclic Synthesis

2-Amino-4,5-diphenylfuran-3-carbonitrile, a related compound, has been utilized as a building block for synthesizing new furo[2,3-d]pyrimidin-4(3H)-one derivatives, demonstrating its potential in heterocyclic synthesis (El-Shahawi & El-ziaty, 2017).

Synthesis of Biologically Active Compounds

Research indicates that arylmethylidene derivatives of furan-2(3H)-ones, which are closely related to the chemical , are significant for synthesizing various heterocyclic compounds. These compounds contain pyrimidine and pyridazine structural fragments, which are analogues of nitrogen-containing bases of the pyrimidine series, hinting at biological activity potentials (Aniskova, Grinev, & Yegorova, 2017).

Novel Class of Compounds

The synthesis of 1,2-dihydrofuro[3,4-d]pyrimidines, starting from dimethyl furan-3,4-dicarboxylate, indicates the versatility of furan-based compounds in creating novel classes of compounds for further research and potential applications (Yilmaz & Kaçan, 2017).

Antimicrobial Activity

Compounds like ethyl 3-aminonaphtho(2,1-b)furan-2-carboxylate have been converted into derivatives with antimicrobial activity, suggesting the potential of furan-based compounds, including 2-(furan-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one, in this field (Ravindra, Vagdevi, & Vaidya, 2008).

Synthesis of Functionalized Compounds

Research on 4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-2,3-dihydro-2,3-furandione, a compound similar in structure, shows the potential for synthesizing functionalized 1H-Pyrimidine-2-ones/thiones, pyridazine, and imidazole, indicating broad applicability in chemical synthesis (Sarıpınar et al., 2006).

Novel Synthesis Methods

The development of new synthesis methods for novel 1,2-dihydrofuro[3,4-d]pyrimidines highlights the expanding research and application of furan-based compounds in chemical synthesis (Koza et al., 2009).

properties

IUPAC Name |

5-(furan-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3/c20-15(11-5-8-22-10-11)18-7-4-13-12(9-18)16(21)19-6-2-1-3-14(19)17-13/h1-3,5-6,8,10H,4,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPXVGZMTRXXII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)C4=COC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Chlorophenyl)methylsulfonyl]-4-ethyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2944134.png)

![N-[3-(acetylamino)phenyl]-2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2944137.png)

![5-(2-methoxyethyl)-2-phenyl-7-(4-(thiophene-2-carbonyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2944141.png)

![1-[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2944143.png)

![N-(2,3-dimethylphenyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2944145.png)

![1-[4-(Acetylamino)phenyl]-1-cyclobutanecarboxylic acid](/img/structure/B2944146.png)

![1-((3,4-Difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2944149.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2944151.png)

![2-Methyl-6-[(pyridin-4-yl)methoxy]pyridine](/img/structure/B2944153.png)